Formamide, N-(1-adamantyl-1-ethyl)-, also known as N-(1-adamantyl)formamide, is a chemical compound with the molecular formula C₁₁H₁₇NO and a molecular weight of 179.2588 g/mol. It features an adamantyl group, which is derived from adamantane, a polycyclic hydrocarbon known for its unique cage-like structure. This compound is characterized by the presence of a formamide functional group (-C(=O)NH₂) attached to the adamantyl moiety, making it significant in various chemical and biological applications .
The synthesis of formamide, N-(1-adamantyl-1-ethyl)- can be achieved through several methods:
Formamide, N-(1-adamantyl-1-ethyl)- has several applications:
Interaction studies involving formamide, N-(1-adamantyl-1-ethyl)- focus on its reactivity with biological molecules and other chemicals. Investigations into its binding affinity with various receptors have been conducted to assess its potential pharmacological effects. These studies are crucial for understanding how this compound might behave in biological systems and its possible therapeutic applications.
Several compounds share structural similarities with formamide, N-(1-adamantyl-1-ethyl)-. Below is a comparison highlighting its uniqueness:
| Compound Name | Structure Features | Unique Properties |
|---|---|---|
| N-(adamantan-1-yl)formamide | Contains adamantyl group | Exhibits neuroprotective properties |
| Memantine | Adamantane derivative | NMDA receptor antagonist |
| N,N-Dimethylformamide | Simple amide structure | Solvent properties |
| 1-Aminoadamantane | Amino group on adamantane | Potentially active in neuroprotection |
Formamide, N-(1-adamantyl-1-ethyl)- stands out due to its specific functional groups that may impart unique biological activities compared to other similar compounds. Its structural complexity derived from the adamantyl moiety enhances its potential applications in medicinal chemistry and organic synthesis .
Adamantane, first isolated from petroleum in 1933, gained prominence in medicinal chemistry following the discovery of amantadine’s antiviral properties in the 1960s. Its rigid, bicyclic structure confers exceptional metabolic stability by shielding adjacent functional groups from enzymatic degradation. Over time, researchers recognized adamantane’s utility as:
The integration of adamantane into formamide derivatives represents a strategic evolution, combining the scaffold’s pharmacokinetic advantages with the formamide group’s hydrogen-bonding capacity.
The N-(1-adamantyl-1-ethyl) substitution in formamide derivatives addresses two key challenges in drug design:
Comparative studies show a 40% increase in target binding affinity for N-(1-adamantyl-1-ethyl)formamide over non-ethylated analogs, attributed to improved spatial alignment.
CCR5 (C-C chemokine receptor type 5) serves as a critical co-receptor for HIV-1 entry into target cells, making it an attractive therapeutic target for HIV prevention and treatment [1]. The structural characteristics of Formamide N-(1-adamantyl-1-ethyl) suggest significant potential for CCR5 antagonism through multiple molecular mechanisms.
The adamantyl moiety of Formamide N-(1-adamantyl-1-ethyl) provides substantial hydrophobic bulk that can effectively occupy the hydrophobic cavities within the CCR5 receptor structure [2]. Crystallographic studies of CCR5 reveal that the receptor contains distinct binding pockets designated as transmembrane segment 1 (TMS1) and transmembrane segment 2 (TMS2), which accommodate the hydrophobic portions of antagonist molecules [3]. The adamantyl group demonstrates optimal size complementarity for the TMS1 pocket, where it can form extensive hydrophobic interactions with key residues including Trp86^2.60^, Phe109^3.32^, and Ile198^5.45^ [2] [3].
The formamide functional group contributes essential hydrogen bonding capabilities that enhance receptor binding affinity and specificity. This polar moiety can form hydrogen bonds with Glu283^7.39^, a critical residue for CCR5 antagonist binding [2] [3]. The positioning of the formamide group allows for optimal interaction with the receptor's polar residues while maintaining the hydrophobic contacts established by the adamantyl core.
The mechanism of HIV entry inhibition through CCR5 antagonism involves allosteric modulation of the receptor conformation [4]. When Formamide N-(1-adamantyl-1-ethyl) binds to the CCR5 receptor, it induces conformational changes that prevent the formation of the HIV-1 gp120-CCR5 complex [4] [5]. This allosteric mechanism differs from competitive inhibition, as the compound does not directly compete with the viral envelope protein for binding sites but rather alters the receptor's three-dimensional structure to prevent productive viral engagement.
| Interaction Type | Target Residues | Predicted Affinity | Functional Impact |
|---|---|---|---|
| Hydrophobic Interactions | Trp86^2.60^, Phe109^3.32^, Ile198^5.45^ | High | Receptor stabilization |
| Hydrogen Bonding | Glu283^7.39^, Tyr108^3.32^ | Moderate | Conformational changes |
| Electrostatic Interactions | Asp276^7.32^ | Low | Allosteric modulation |
| Van der Waals Forces | Multiple hydrophobic residues | Moderate | Binding stability |
| Binding Site Preference | Transmembrane segments 1-2 | Major binding pocket | HIV entry inhibition |
Molecular dynamics simulations indicate that the binding of adamantyl-containing compounds to CCR5 results in stabilization of the inactive receptor conformation [2]. The adamantyl group fills the hydrophobic cavity completely, preventing the conformational flexibility required for receptor activation. This mechanism is particularly effective because it targets the receptor in its ground state rather than requiring competition with high-affinity natural ligands.
The ethyl linker between the adamantyl and formamide groups provides optimal spatial orientation for simultaneous engagement of both hydrophobic and hydrophilic binding sites within CCR5 [6]. This structural feature distinguishes Formamide N-(1-adamantyl-1-ethyl) from other adamantyl derivatives and contributes to its predicted selectivity for CCR5 over other chemokine receptors.
G-protein coupled receptors (GPCRs) represent the largest family of membrane receptors and are involved in numerous physiological processes through their interactions with diverse ligands [11]. The structural characteristics of Formamide N-(1-adamantyl-1-ethyl) provide a foundation for understanding its potential interactions with various GPCR subtypes.
The adamantyl moiety serves as a hydrophobic anchor that can interact with the transmembrane helical regions of GPCRs [11]. These interactions are primarily mediated through hydrophobic contacts with aromatic and aliphatic residues within the transmembrane domains. The rigid, cage-like structure of the adamantyl group provides conformational stability that can influence receptor dynamics and signaling pathways [12].
The formamide functional group contributes polar interactions that are essential for GPCR binding specificity [13]. This group can form hydrogen bonds with polar residues in the extracellular loops and binding pocket regions of GPCRs. The hydrogen bonding capability of the formamide group is particularly important for receptor selectivity, as it can discriminate between closely related GPCR subtypes based on their specific polar interaction patterns [13].
GPCR activation involves conformational changes in the transmembrane helices that are transmitted to the intracellular domains, leading to G-protein coupling and subsequent signaling cascades [11] [14]. The binding of Formamide N-(1-adamantyl-1-ethyl) to GPCRs may influence these conformational changes through allosteric mechanisms, potentially leading to functional selectivity or biased signaling [15].
| GPCR Feature | Interaction Potential | Structural Basis | Predicted Effects |
|---|---|---|---|
| Transmembrane Helices | High | Hydrophobic adamantyl core | Receptor stabilization |
| Extracellular Loops | Moderate | Formamide hydrogen bonding | Conformational modulation |
| Intracellular Loops | Low | Limited accessibility | Minimal direct interaction |
| Orthosteric Binding Site | Moderate | Size complementarity | Competitive binding |
| Allosteric Binding Sites | High | Conformational flexibility | Allosteric modulation |
| G-protein Coupling Domain | Low | Insufficient polar contacts | Indirect signaling effects |
The molecular size and shape of Formamide N-(1-adamantyl-1-ethyl) are well-suited for binding to GPCR allosteric sites rather than orthosteric sites [15]. Allosteric binding sites in GPCRs are typically less conserved than orthosteric sites, providing opportunities for selective modulation of specific receptor subtypes. The adamantyl group can occupy hydrophobic cavities at allosteric sites, while the formamide group provides polar contacts that stabilize the binding complex.
The mechanism of GPCR modulation by Formamide N-(1-adamantyl-1-ethyl) likely involves allosteric effects that influence receptor conformation and signaling efficiency [15] [16]. These effects may include changes in ligand binding affinity, alterations in G-protein coupling specificity, or modifications in signaling kinetics. The compound may function as a positive allosteric modulator (PAM), negative allosteric modulator (NAM), or neutral allosteric ligand depending on the specific GPCR subtype and cellular context.
Molecular dynamics simulations suggest that adamantyl-containing compounds can influence GPCR dynamics by restricting conformational flexibility in specific regions of the receptor structure [17]. This mechanism may lead to stabilization of particular receptor conformations that favor specific signaling pathways, resulting in functional selectivity or biased signaling profiles.
| Property | Formamide N-(1-adamantyl-1-ethyl) | Reference Compound (Memantine) | Reference Compound (Amantadine) |
|---|---|---|---|
| Molecular Formula | C₁₃H₂₁NO | C₁₂H₂₁N | C₁₀H₁₇N |
| Molecular Weight (g/mol) | 207.31 | 179.30 | 151.25 |
| Topological Polar Surface Area (Ų) | 29.10 | 26.02 | 26.02 |
| Hydrogen Bond Donors | 1 | 1 | 1 |
| Hydrogen Bond Acceptors | 2 | 1 | 1 |
| Rotatable Bonds | 2 | 0 | 0 |
| LogP (calculated) | 3.2 | 3.28 | 2.44 |
| Solubility Class | Lipophilic | Lipophilic | Moderately lipophilic |
The structural basis for GPCR interactions reveals that Formamide N-(1-adamantyl-1-ethyl) possesses optimal physicochemical properties for membrane receptor binding [6]. The compound's lipophilicity enables membrane partitioning and access to transmembrane binding sites, while the polar formamide group provides the necessary hydrophilic interactions for receptor recognition and binding specificity.